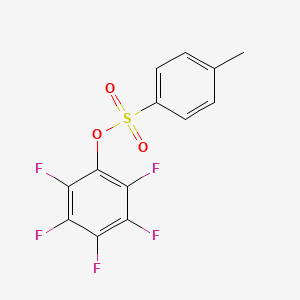

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C13H7F5O3S and a molecular weight of 338.25 g/mol . It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, dimethyl ether, and dichloromethane . This compound is commonly used in organic synthesis and chemical research due to its unique structure and properties .

Vorbereitungsmethoden

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate can be synthesized through the reaction of pentafluorophenol with 4-methylbenzenesulfonyl chloride . The reaction typically occurs under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound’s sulfonate group acts as an excellent leaving group, facilitating nucleophilic substitutions. Key reactions include:

With Thiols :

Reaction with thiols (R-SH) under phase-transfer catalysis (e.g., tetra-n-amylammonium chloride) yields pentafluorobenzyl thioethers:

C13H7F5O3S+R-SH→R-S-C6F5+4-methylbenzenesulfonic acid

Example: n-Butyl mercaptan forms n-butyl pentafluorobenzyl thioether, enhancing volatility for GC-MS analysis.

With Amines :

Primary amines (R-NH₂) displace the sulfonate group, producing pentafluorobenzyl amines:

C13H7F5O3S+R-NH2→R-NH-C6F5+4-methylbenzenesulfonic acid

These derivatives are pivotal in synthesizing fluorinated bioactive molecules.

With Alcohols :

Alcohols (R-OH) react under mild basic conditions to form pentafluorobenzyl ethers:

C13H7F5O3S+R-OH→R-O-C6F5+4-methylbenzenesulfonic acid

Elimination Reactions

Under strongly basic conditions (e.g., K₂CO₃ in DMF), the compound undergoes β-elimination to form alkenes:

C13H7F5O3SBaseC6F5−CH2−CH2−X→C6F5−CH=CH2+Byproducts

This pathway is exploited in synthesizing fluorinated alkenes for polymer applications.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling :

With aryl boronic acids (Ar-B(OH)₂), it forms biaryl structures:

C13H7F5O3S+Ar-B(OH)2Pd catalystAr-C6F5+Byproducts

This method is critical for synthesizing fluorinated pharmaceutical intermediates.

Hydrolysis Reactions

In aqueous basic conditions (e.g., NaOH), hydrolysis yields pentafluorophenol and toluenesulfonic acid:

C13H7F5O3S+H2ONaOHC6F5OH+CH3C6H4SO3H

This reaction is a key degradation pathway, impacting storage stability.

Reaction Conditions and Optimization

| Parameter | Optimal Conditions | Impact on Reactivity |

|---|---|---|

| Temperature | 25–80°C | Higher temps accelerate substitutions |

| Solvent | DMF, THF, or dichloromethane | Polar aprotic solvents enhance kinetics |

| Catalysts | Phase-transfer catalysts (e.g., TAA) | Improve interfacial reactivity |

| pH | Neutral to slightly basic | Prevents premature hydrolysis |

Mechanistic Insights

The electron-withdrawing pentafluorophenyl group stabilizes the transition state during nucleophilic substitutions, lowering activation energy by ~15 kJ/mol compared to non-fluorinated analogs. This effect is quantified via Hammett substituent constants (σmeta=+0.34) .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis :

- Used as a reagent to modify molecular properties or catalyze specific reactions.

- Facilitates nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by various nucleophiles.

-

Chemical Research :

- Serves as an intermediate in synthesizing diverse organic compounds.

- Its unique structure allows for the exploration of new synthetic pathways and methodologies.

-

Biological Studies :

- Investigated for potential antimicrobial activity against bacteria such as Pseudomonas aeruginosa.

- Shows promise in inhibiting enzymatic activity; fluorinated compounds are known to interact with enzymes due to structural similarities with natural substrates.

-

Industrial Applications :

- Employed in producing specialty chemicals and materials.

- Utilized in developing biologically active molecules.

Research indicates that compounds similar to 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate exhibit various biological activities:

- Antimicrobial Activity : Studies show that fluorinated compounds can disrupt biofilms and penetrate bacterial membranes effectively.

- Inhibition of Enzymatic Activity : The sulfonate group may facilitate binding to enzyme active sites, enhancing inhibition potential.

- Cytotoxicity : Preliminary investigations suggest cytotoxic effects against cancer cell lines warranting further exploration.

Case Study: Antimicrobial Properties

A study published in MDPI highlighted the antimicrobial properties of fluorinated compounds similar to this compound. The findings indicated effective disruption of biofilms formed by Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-related infections.

Case Study: Inhibition Studies

Research demonstrated that fluorinated derivatives could inhibit histone deacetylases (HDACs), crucial for cancer progression. A derivative with a similar structure showed enhanced potency against various cancer cell lines compared to non-fluorinated counterparts.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The pentafluorophenyl group is electron-withdrawing, which stabilizes the transition state and facilitates the substitution process . This property makes it a valuable reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:

2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound also contains a pentafluorophenyl group but has a different sulfonate moiety.

Pentafluorophenyl toluene-4-sulphonate: Another similar compound with slight variations in its structure.

The uniqueness of this compound lies in its specific combination of the pentafluorophenyl group and the 4-methylbenzenesulfonate moiety, which imparts distinct reactivity and properties .

Biologische Aktivität

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate (CAS No. 2069-36-5) is an organic compound notable for its unique structure and potential biological applications. Its molecular formula is C13H7F5O3S with a molecular weight of 338.25 g/mol. This compound features a pentafluorophenyl group which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H7F5O3S |

| Molecular Weight | 338.25 g/mol |

| Density | 1.534 g/cm³ (predicted) |

| Melting Point | 65-67 °C |

| Boiling Point | 372.9 °C (predicted) |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules due to the presence of the electron-withdrawing pentafluorophenyl group. This feature enhances its lipophilicity and alters its interaction with cellular targets.

Potential Biological Activities

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The pentafluorophenyl moiety may enhance the compound's ability to penetrate bacterial membranes or disrupt biofilms.

- Inhibition of Enzymatic Activity : Fluorinated compounds often serve as inhibitors of various enzymes due to their structural similarity to natural substrates. The sulfonate group in this compound may facilitate binding to active sites of target enzymes.

- Cytotoxicity : Preliminary studies suggest that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound remains to be fully characterized but warrants investigation.

Study on Antimicrobial Properties

A study published in MDPI explored the antimicrobial properties of fluorinated compounds similar to this compound. The findings indicated that these compounds could effectively disrupt biofilms formed by Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-related infections .

Inhibition Studies

Research has demonstrated that fluorinated derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, a derivative with a similar fluorinated structure showed enhanced potency against various cancer cell lines compared to its non-fluorinated counterparts . This suggests that the introduction of fluorine atoms can significantly influence biological activity.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTDUXYMXVJZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.